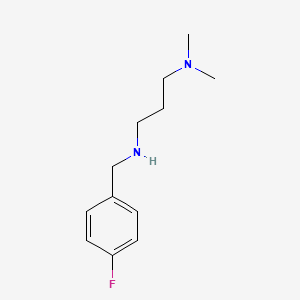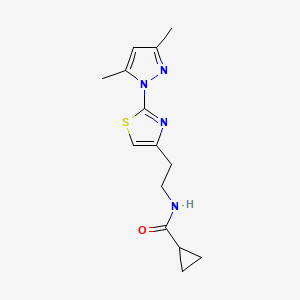
1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule featuring a quinazolinone core structure. This compound exhibits multiple functional groups, including hydroxyethyl, oxo, piperidine, and thioether moieties, making it a molecule of interest in various scientific and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves several key steps:
Formation of the Quinazolinone Core: : The initial step involves the construction of the quinazolinone scaffold, often via cyclization reactions involving anthranilic acid derivatives.
Addition of the Piperidin-1-yl Group: : This can be achieved through nucleophilic substitution reactions where piperidine reacts with an appropriate electrophilic intermediate.
Thioether Linkage Formation: : Incorporation of the thioether linkage is usually performed via a nucleophilic substitution or addition reaction involving a thiol precursor.
Introduction of the Hydroxyethyl Group:
Industrial Production Methods
For industrial scale production, these synthetic steps are optimized for yield, purity, and cost-efficiency. Methods may involve continuous flow synthesis, use of catalysts to improve reaction efficiency, and robust purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: : The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: : The oxo group in the compound can be reduced to a corresponding hydroxyl group.
Substitution: : The piperidinyl group may undergo various substitution reactions depending on the conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reactions: : Employing halogenating agents or organometallic reagents under controlled temperatures and solvents.
Major Products
Reactions result in products like hydroxyethyl-substituted carboxylic acids, reduced hydroxyl derivatives, and various substitution products featuring different functional groups replacing the piperidinyl group.
科学研究应用
The compound finds diverse applications:
Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: : Studied for its potential biochemical interactions and as a precursor in synthesizing bioactive molecules.
Medicine: : Investigated for pharmacological properties, including potential activity against certain diseases due to its unique structural features.
Industry: : Employed in the production of polymers, resins, and other advanced materials due to its functional versatility.
作用机制
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and piperidin-1-yl groups are particularly crucial in binding to biological macromolecules, influencing pathways involved in signaling, metabolism, and cellular regulation.
相似化合物的比较
Similar compounds include other quinazolinone derivatives such as:
1-(2-hydroxyethyl)-4-(methylthio)-quinazolin-2(1H)-one: : Slight structural difference with a methylthio group instead of the piperidin-1-yl group.
2-(2-hydroxyethyl)-3H-quinazolin-4-one: : Lacks the thioether and piperidin-1-yl groups but shares the hydroxyethyl functionality.
The uniqueness of 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one lies in its combination of the quinazolinone core with these diverse functional groups, which confer distinctive chemical properties and reactivity profiles.
Hope this article sheds light on your fascinating compound! Is there any particular aspect you want to dive deeper into?
属性
IUPAC Name |
1-(2-hydroxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-11-10-20-14-7-3-2-6-13(14)16(18-17(20)23)24-12-15(22)19-8-4-1-5-9-19/h21H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXJAFPJLQEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(cyanomethyl)-N-cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B2740547.png)
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2740548.png)
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2740549.png)
![Ethyl 2-(1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2740552.png)
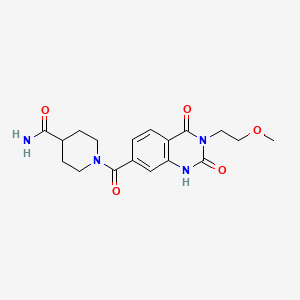
![(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane](/img/structure/B2740556.png)
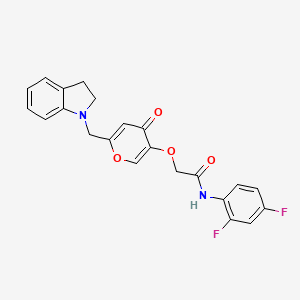
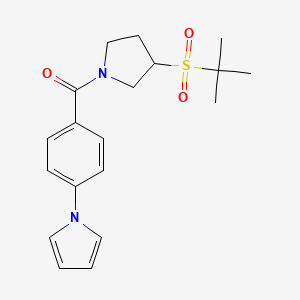
![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)
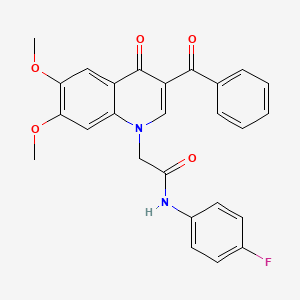
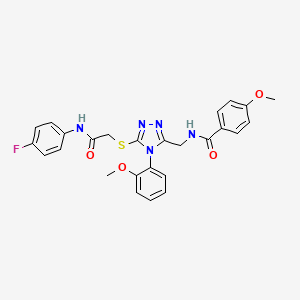
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)
